Cas no 129822-45-3 (4-Fluoro-N-(Boc)indole)
4-Fluoro-N-(Boc)indole Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-N-(BOC)-indole (Related Reference)
- 4-Fluoro-N-(Boc)indole
- 4-Fluoro-N-(BOC)-indole
- tert-butyl 4-fluoro-1H-indole-1-carboxylate
- 1H-Indole-1-carboxylic acid,4-fluoro-,1,1-dimethylethyl ester
- 4-fluoroindole-1-carboxylic acid tert-butyl ester
- Y7379
- 1H-Indole-1-carboxylic acid
- AKOS015950339
- SCHEMBL2878283
- tert-butyl 4-fluoroindole-1-carboxylate
- HWVFAXLKBJQDMB-UHFFFAOYSA-N
- 4-Fluoro-1-(tert-butyloxycarbonyl)indole
- DA-12854
- W-205319
- 129822-45-3
- 4-fluoro-indole-1-carboxylic acid tert-butyl ester
- tert-butyl4-fluoro-1H-indole-1-carboxylate
- MFCD18782887
- BS-14906
- 1-Boc-4-fluoro-1H-indole
- CS-0060911
- 4-Fluoro-N-Boc-indole
- DTXSID50563251
- 1H-Indole-1-carboxylic acid, 4-fluoro-, 1,1-dimethylethyl ester
- 1-(tert-Butoxycarbonyl)-4-fluoroindole
- SY318955
-
- MDL: MFCD18782887
- Inchi: 1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3
- InChI Key: HWVFAXLKBJQDMB-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C=CN2C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 235.10100
- Monoisotopic Mass: 235.10085685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 31.2Ų
Experimental Properties
- PSA: 31.23000
- LogP: 3.56360
4-Fluoro-N-(Boc)indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F166875-1g |
4-Fluoro-N-(BOC)indole |
129822-45-3 | 1g |
¥1,209.00 | 2021-05-21 | ||
| Alichem | A199010877-1g |
4-Fluoro-n-(boc)indole |
129822-45-3 | 97% | 1g |
194.40 USD | 2021-06-01 | |
| Alichem | A199010877-5g |
4-Fluoro-n-(boc)indole |
129822-45-3 | 97% | 5g |
636.30 USD | 2021-06-01 | |
| Alichem | A199010877-25g |
4-Fluoro-n-(boc)indole |
129822-45-3 | 97% | 25g |
2,271.15 USD | 2021-06-01 | |
| Matrix Scientific | 070647-1g |
4-Fluoro-N-(Boc)indole, 97% |
129822-45-3 | 97% | 1g |
$360.00 | 2023-09-09 | |
| Matrix Scientific | 070647-5g |
4-Fluoro-N-(Boc)indole, 97% |
129822-45-3 | 97% | 5g |
$1115.00 | 2023-09-09 | |
| Chemenu | CM247129-5g |
tert-Butyl 4-fluoro-1H-indole-1-carboxylate |
129822-45-3 | 95% | 5g |
$551 | 2021-08-04 | |
| TRC | F622013-50mg |
4-Fluoro-N-(Boc)indole |
129822-45-3 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F622013-100mg |
4-Fluoro-N-(Boc)indole |
129822-45-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F622013-500mg |
4-Fluoro-N-(Boc)indole |
129822-45-3 | 500mg |
$ 340.00 | 2022-06-04 |
4-Fluoro-N-(Boc)indole Suppliers
4-Fluoro-N-(Boc)indole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-Fluoro-N-(Boc)indole
Recent Advances in the Application of 4-Fluoro-N-(Boc)indole (CAS: 129822-45-3) in Chemical Biology and Pharmaceutical Research
The compound 4-Fluoro-N-(Boc)indole (CAS: 129822-45-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This indole derivative, characterized by the presence of a fluorine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, serves as a crucial intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its role in the construction of novel heterocyclic scaffolds, which are pivotal in the design of kinase inhibitors, antimicrobial agents, and anticancer compounds.
One of the most notable advancements in the utilization of 4-Fluoro-N-(Boc)indole is its incorporation into the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The fluorine substitution at the 4-position was found to enhance the binding affinity of the inhibitors to the ATP-binding pocket of CDKs, thereby improving their therapeutic potential. The Boc group, on the other hand, facilitated the subsequent deprotection and functionalization steps, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
In addition to its role in kinase inhibitor development, 4-Fluoro-N-(Boc)indole has been employed in the synthesis of antimicrobial agents. A recent report in Bioorganic & Medicinal Chemistry Letters detailed the use of this compound as a building block for the preparation of fluoroindole-containing antibiotics. The fluorine atom was shown to significantly enhance the metabolic stability and bioavailability of the resulting compounds, while the Boc group allowed for efficient purification and characterization. These findings underscore the importance of 4-Fluoro-N-(Boc)indole in addressing the growing challenge of antibiotic resistance.
Furthermore, the compound has found applications in the field of cancer research. A 2022 study in the European Journal of Medicinal Chemistry explored the use of 4-Fluoro-N-(Boc)indole in the design of small-molecule inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. The researchers reported that the fluorine substitution not only improved the pharmacokinetic properties of the inhibitors but also contributed to their selectivity for cancer cells over normal cells. This work highlights the potential of 4-Fluoro-N-(Boc)indole as a valuable tool in the development of targeted cancer therapies.
In conclusion, 4-Fluoro-N-(Boc)indole (CAS: 129822-45-3) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its unique structural features, including the fluorine atom and Boc protecting group, make it an indispensable intermediate for the synthesis of diverse bioactive molecules. Recent studies have demonstrated its utility in the development of kinase inhibitors, antimicrobial agents, and anticancer compounds, paving the way for future innovations in drug discovery. As research in this area progresses, it is expected that new applications and derivatives of 4-Fluoro-N-(Boc)indole will emerge, further solidifying its importance in the field.
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